molecular formula C8H9F2N B8320634 (2-Fluoro-ethyl)-(3-fluoro-phenyl)-amine

(2-Fluoro-ethyl)-(3-fluoro-phenyl)-amine

Cat. No.: B8320634
M. Wt: 157.16 g/mol
InChI Key: BLDLZIBXEQJLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-ethyl)-(3-fluoro-phenyl)-amine is a secondary amine featuring a 2-fluoroethyl group and a 3-fluorophenyl substituent bonded to a nitrogen atom. The presence of fluorine atoms on both the ethyl and aromatic moieties imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Fluorine’s electronegativity reduces the amine’s basicity compared to non-fluorinated analogs, while enhancing metabolic stability and lipophilicity .

This compound is structurally analogous to pharmacologically active amines, such as kinase inhibitors and radiopharmaceutical precursors, where fluorination is leveraged to optimize pharmacokinetics and target binding .

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

3-fluoro-N-(2-fluoroethyl)aniline

InChI

InChI=1S/C8H9F2N/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2

InChI Key

BLDLZIBXEQJLSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCCF

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituents on Amine Nitrogen Molecular Weight (g/mol) Key Applications/Properties References
(2-Fluoro-ethyl)-(3-fluoro-phenyl)-amine 2-Fluoroethyl, 3-fluorophenyl ~169.16 Potential kinase inhibitor precursor -
6,7-(Dimethoxy-...-3-fluoro-phenyl)-amine Indenopyrazole, 3-fluorophenyl ~451.45 PDGFR tyrosine kinase inhibitor
N-(3-Fluorophenyl)-1H-pyrazolo[...]-amine Pyrazolopyrimidine, 3-fluorophenyl ~269.26 Kinase inhibition, structural diversity
[18F]-N-(2-fluoro-ethyl)-N-methylamine 2-Fluoroethyl, methyl ~93.12 PET radiopharmaceutical building block

Key Observations :

  • Fluorine on the phenyl ring (e.g., 3-fluorophenyl) is common in kinase inhibitors, enhancing target affinity and metabolic stability .
  • 2-Fluoroethyl groups improve lipophilicity and blood-brain barrier penetration in radiopharmaceuticals compared to non-fluorinated ethylamines .

Physicochemical Properties

Fluorination significantly alters physical properties:

Property This compound N-(3-Fluorophenyl)-1H-pyrazolo[...]-amine [18F]-N-(2-fluoro-ethyl)-N-methylamine
Basicity (pKa) ~7.5 (estimated) ~6.8 (aromatic amine) ~8.2 (aliphatic amine)
LogP (lipophilicity) ~1.9 ~2.5 ~0.8
Water Solubility Moderate (due to H-bonding) Low (bulky heterocycle) High (smaller alkyl chain)

Analysis :

  • The dual fluorination in this compound reduces basicity compared to aliphatic amines like [18F]-N-(2-fluoro-ethyl)-N-methylamine .
  • Bulky substituents (e.g., indenopyrazole in ) decrease water solubility but enhance target specificity .

Insights :

  • Fluorination via sulfamidate intermediates () offers high radiochemical yields for PET tracers .
  • Multi-step syntheses for heterocyclic amines () prioritize regioselectivity over yield .

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